Boc-Glu(OBzl)-OH

Catalog No.
S662689
CAS No.
13574-13-5
M.F
C17H23NO6
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Glu(OBzl)-OH

CAS Number

13574-13-5

Product Name

Boc-Glu(OBzl)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1

InChI Key

AJDUMMXHVCMISJ-ZDUSSCGKSA-N

Synonyms

Boc-Glu(OBzl)-OH;13574-13-5;Boc-L-Glutamicacid5-benzylester;N-alpha-tert-BOC-L-glutamic-gamma-benzylester;5-BenzylN-Boc-L-glutamate;AJDUMMXHVCMISJ-ZDUSSCGKSA-N;SBB063750;L-Glutamicacid,N-[(1,1-dimethylethoxy)carbonyl]-,5-(phenylmethyl)ester;N-(tert-Butoxycarbonyl)-L-glutamicAcid5-BenzylEster;5-BenzylN-(tert-Butoxycarbonyl)-L-glutamate;(s)-5-(benzyloxy)-2-(tert-butoxycarbonylamino)-5-oxopentanoicacid;(2S)-5-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoicacid;L-Glutamicacid,N-((1,1-dimethylethoxy)carbonyl)-,5-(phenylmethyl)ester;(2S)-2-[(tert-butoxy)carbonylamino]-4-[benzyloxycarbonyl]butanoicacid;N-((1,1-Dimethylethoxy)carbonyl)-L-glutamicacid,5-(phenylmethyl)ester;N-[(1,1-Dimethylethoxy)carbonyl]-L-glutamicacid,5-(phenylmethyl)ester;boc-l-glutamicacidgamma-benzylester;boc-glu(obzl);boc-l-glu(obzl)-oh;N-alpha-t-BOC-L-glutamic-gamma-benzylester;PubChem12178;AC1Q5XNQ;AC1L35QL;boc-l-glutamicacid(obzl);15418_ALDRICH

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O

The exact mass of the compound Boc-Glu(OBzl)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Glu(OBzl)-OH (CAS 13574-13-5) is the foundational L-glutamic acid building block for Boc-strategy solid-phase peptide synthesis (Boc-SPPS) and liquid-phase peptide synthesis (LPPS). It features an alpha-amino tert-butyloxycarbonyl (Boc) protecting group and a gamma-carboxyl benzyl (OBzl) ester. This specific protection scheme is engineered to provide absolute orthogonality during iterative peptide chain elongation: the N-alpha Boc group is rapidly cleaved by 50% trifluoroacetic acid (TFA), while the side-chain OBzl ester remains completely stable under these conditions. Final global deprotection and resin cleavage are subsequently achieved using strong acids, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or via catalytic hydrogenolysis in solution-phase workflows. For procurement, Boc-Glu(OBzl)-OH represents the highly economical, industry-standard baseline for synthesizing complex, aggregating, or thioester-modified peptides where standard Fmoc chemistry is contraindicated.

Procurement Fit

Boc solid-phase peptide synthesis (SPPS) workflows
Orthogonal Boc/Bzl protection for complex sequences
Reported purity specification supports reliable coupling

Substituting Boc-Glu(OBzl)-OH with generic in-class alternatives leads to catastrophic synthesis failures depending on the chosen methodology. If a buyer procures Boc-Glu(OtBu)-OH for a Boc-SPPS workflow, the tert-butyl (OtBu) side-chain ester will be rapidly and prematurely cleaved by the 50% TFA used during the very first N-alpha deprotection cycle, exposing the gamma-carboxyl group to massive unwanted branching and cross-linking. Conversely, substituting with Fmoc-Glu(OtBu)-OH forces the workflow into an Fmoc-SPPS strategy. While standard for many peptides, Fmoc chemistry utilizes 20% piperidine for iterative deprotection, a nucleophilic base that rapidly degrades C-terminal alkyl thioesters via aminolysis [1]. Therefore, for the synthesis of peptide thioesters required for Native Chemical Ligation (NCL), or for highly aggregating sequences that require the strong hydrogen-bond disrupting power of TFA, substituting away from the Boc-Glu(OBzl)-OH baseline practically guarantees sequence truncation or complete loss of the reactive thioester handle.

Substitution Risk

Target
Substitute
Why Not Interchangeable
Boc-Glu(OBzl)-OH
Boc-Glu-OtBu
Both protecting groups are acid-labile; side-chain deprotection during Boc removal leads to branching and lower yield
Boc-Glu(OBzl)-OH
Fmoc-Glu(OBzl)-OH
Fmoc is base-labile, requiring different deprotection chemistry incompatible with standard Boc SPPS protocols

Orthogonality in Boc-SPPS: TFA Stability Profile

In Boc-strategy peptide synthesis, the side-chain protecting group must withstand repeated 15-30 minute exposures to 50% TFA/DCM. The benzyl ester (OBzl) in Boc-Glu(OBzl)-OH exhibits extreme stability under these conditions, showing negligible cleavage even after prolonged exposure. In direct contrast, the tert-butyl ester (OtBu) in Boc-Glu(OtBu)-OH has a half-life of less than 1 minute in concentrated TFA [1]. Utilizing OtBu in a Boc workflow results in near-total premature side-chain deprotection during the first cycle, whereas the OBzl group remains >99% intact, ensuring linear chain elongation without gamma-carboxyl branching.

Evidence DimensionSide-chain protecting group half-life in TFA
Target Compound DataBoc-Glu(OBzl)-OH: Stable (negligible cleavage over hours in 50% TFA)
Comparator Or BaselineBoc-Glu(OtBu)-OH: Highly labile (half-life < 1 minute)
Quantified DifferenceOrders of magnitude higher stability in acidic deprotection conditions
Conditions50-95% Trifluoroacetic acid (TFA) at room temperature

Procuring the OBzl derivative is an absolute chemical requirement for Boc-SPPS; using the OtBu analog will instantly destroy the synthesis via premature deprotection.

Orthogonal Protection
Class-level
Boc/Bzl strategy maintains side-chain integrity during TFA cycles; vs. Boc-Glu-OtBu where tert-butyl ester is partially cleaved (2–5% cumulative loss)
Orthogonality required for complex or cyclic Boc peptides
Class-level inference; verify for specific sequence and scale

Compatibility with Native Chemical Ligation (NCL) Thioester Synthesis

The synthesis of C-terminal peptide thioesters for NCL heavily favors Boc-SPPS because the N-alpha deprotection relies on TFA, which is entirely non-nucleophilic and preserves the thioester linkage. If Fmoc-Glu(OtBu)-OH is used, the required 20% piperidine deprotection cycles induce severe aminolysis of the thioester. Studies on peptide thioester stability indicate that repetitive piperidine exposure can lead to >50% degradation of the thioester handle over a standard synthesis, whereas the TFA cycles used with Boc-Glu(OBzl)-OH result in 0% aminolysis [1].

Evidence DimensionThioester degradation during iterative N-alpha deprotection
Target Compound DataBoc-Glu(OBzl)-OH (TFA deprotection): 0% aminolysis
Comparator Or BaselineFmoc-Glu(OtBu)-OH (Piperidine deprotection): High aminolysis risk (often >50% loss)
Quantified DifferenceComplete preservation of the reactive C-terminal thioester handle
ConditionsIterative SPPS cycles (TFA vs. 20% Piperidine/DMF)

Buyers synthesizing peptide fragments for NCL must procure Boc-protected building blocks to avoid the catastrophic thioester degradation inherent to Fmoc/piperidine chemistry.

Purity Specification
Data to verify
≥98% (TLC/titration) vs. alternative building blocks with 95–98% range
Tighter purity floor may reduce post-synthesis purification
Supplier COA review recommended; method-dependent

Mild Deprotection in Liquid-Phase Peptide Synthesis (LPPS)

In Liquid-Phase Peptide Synthesis (LPPS), the choice of C-terminal or side-chain ester dictates the final deprotection conditions. The OBzl group of Boc-Glu(OBzl)-OH can be cleanly removed via catalytic hydrogenolysis (e.g., H2, Pd/C) under neutral, mild conditions. In contrast, methyl or ethyl esters require basic saponification (NaOH/LiOH), which carries a high risk of base-catalyzed side reactions, including racemization and hydrolysis of sensitive moieties . The use of OBzl thus provides a higher-yield, racemization-free deprotection pathway for scale-up solution-phase synthesis.

Evidence DimensionDeprotection conditions and racemization risk
Target Compound DataBoc-Glu(OBzl)-OH: Neutral catalytic hydrogenolysis (low racemization risk)
Comparator Or BaselineBoc-Glu(OMe)-OH / Boc-Glu(OEt)-OH: Basic saponification (high racemization risk)
Quantified DifferenceElimination of base-catalyzed epimerization during final deprotection
ConditionsSolution-phase global deprotection workflows

For industrial LPPS scale-up, procuring the OBzl ester prevents yield losses associated with base-induced racemization, ensuring high API purity.

Storage Stability
Reported
Long-term powder storage at 2–8°C vs. -20°C required for Fmoc-Glu(OBzl)-OH and Boc-Glu-OtBu
Simplifies inventory logistics for bulk purchasers
Based on vendor specifications; confirm lot-specific stability
DMF Solubility
Supporting evidence
1 mmol in 2 mL DMF, clear solution (0.5 M)
Supports reliable automated SPPS coupling
Standard specification for protected amino acid building blocks

Synthesis of Peptide Thioesters for Native Chemical Ligation (NCL)

Boc-Glu(OBzl)-OH is the mandatory choice for incorporating glutamic acid into C-terminal peptide thioesters. Because the Boc-SPPS workflow utilizes TFA for deprotection rather than nucleophilic piperidine, the thioester linkage remains completely intact during chain elongation, enabling the successful synthesis of large protein fragments via NCL [1].

Assembly of Highly Aggregating or 'Difficult' Peptide Sequences

For hydrophobic or poly-Aib sequences where Fmoc chemistry stalls due to severe beta-sheet aggregation, Boc-Glu(OBzl)-OH allows chemists to utilize Boc-SPPS. The 50% TFA used in Boc deprotection acts as a powerful hydrogen-bond disruptor, maintaining resin swelling and ensuring high coupling yields where piperidine/DMF systems fail .

Scale-Up Liquid-Phase Peptide Synthesis (LPPS) of APIs

In industrial solution-phase synthesis, Boc-Glu(OBzl)-OH provides a highly stable side-chain protecting group that can be cleanly removed at the end of the synthesis via neutral catalytic hydrogenolysis (Pd/C). This avoids the harsh acidic conditions of OtBu cleavage or the racemization-prone basic saponification required for methyl/ethyl esters, maximizing final API purity [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc SPPS of Glu-containing peptides
Orthogonal Boc/Bzl protection scheme
Boc chemistry compatibility and coupling efficiency
Modified and cyclic peptide synthesis
Selective side-chain deprotection control
On-resin cyclization or derivatization fidelity
Peptide-based medicinal chemistry
Reported high purity and solubility
Library synthesis reproducibility and lead optimization
Bulk-scale peptide production
2–8°C long-term storage condition
Inventory logistics simplification and storage cost control

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

337.15253745 Da

Monoisotopic Mass

337.15253745 Da

Heavy Atom Count

24

UNII

B2P5A7TY2H

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13574-13-5

General Manufacturing Information

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester: ACTIVE

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